Sodium 2,4-dimethoxybenzene-1-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2,4-dimethoxybenzene-1-sulfinate is an organosulfur compound with the molecular formula C8H9NaO4S. This compound is part of the broader class of sodium sulfinates, which are known for their versatile reactivity and applications in organic synthesis. Sodium sulfinates, including this compound, are valuable building blocks for the synthesis of various organosulfur compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of sodium 2,4-dimethoxybenzene-1-sulfinate typically involves the sulfonylation of 2,4-dimethoxybenzene. One common method is the reaction of 2,4-dimethoxybenzene with sulfur dioxide and a suitable base, such as sodium hydroxide, under controlled conditions. The reaction proceeds through the formation of an intermediate sulfonic acid, which is then neutralized to form the sodium sulfinate salt .
Industrial Production Methods: Industrial production of sodium sulfinates often involves large-scale sulfonylation reactions using continuous flow reactors. These methods ensure consistent product quality and high yields. The use of advanced catalytic systems and optimized reaction conditions further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Sodium 2,4-dimethoxybenzene-1-sulfinate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids or sulfones.
Reduction: Reduction reactions can convert it to thiols or sulfides.
Substitution: It participates in nucleophilic substitution reactions, forming sulfonamides, sulfides, and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides, amines, and thiols are commonly employed.
Major Products:
Oxidation: Sulfonic acids, sulfones.
Reduction: Thiols, sulfides.
Substitution: Sulfonamides, sulfides, and other organosulfur compounds.
Scientific Research Applications
Sodium 2,4-dimethoxybenzene-1-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a sulfonylating agent in organic synthesis, facilitating the formation of sulfonamides, sulfones, and other sulfur-containing compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Its derivatives are investigated for potential therapeutic applications, such as antimicrobial and anticancer agents.
Industry: It is employed in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of sodium 2,4-dimethoxybenzene-1-sulfinate involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. In nucleophilic substitution reactions, the sulfinate group (-SO2Na) can displace leaving groups, forming new C-S bonds. In oxidation reactions, the sulfinate group can be converted to sulfonic acids or sulfones, altering the compound’s reactivity and properties .
Comparison with Similar Compounds
- Sodium benzenesulfinate
- Sodium toluenesulfinate
- Sodium methanesulfinate
Comparison: Sodium 2,4-dimethoxybenzene-1-sulfinate is unique due to the presence of methoxy groups on the benzene ring, which influence its reactivity and solubility. Compared to sodium benzenesulfinate, it has enhanced nucleophilicity and can participate in a broader range of chemical reactions. The methoxy groups also provide additional sites for functionalization, making it a versatile intermediate in organic synthesis .
Biological Activity
Sodium 2,4-dimethoxybenzene-1-sulfinate is an organosulfur compound with significant biological activity, particularly in the fields of organic synthesis and medicinal chemistry. This article provides a comprehensive overview of its biological properties, applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₈H₉NaO₄S
- Molecular Weight : 224.21 g/mol
- Functional Groups : Sulfonate group (-SO₂Na) and methoxy groups (-OCH₃)
The presence of methoxy groups enhances the compound's nucleophilicity and solubility, making it a versatile intermediate in various chemical reactions.
This compound functions primarily as a sulfonylating agent in organic synthesis. Its mechanism involves:
- Nucleophilic Substitution : The sulfinate group can displace leaving groups to form new C-S bonds.
- Oxidation and Reduction Reactions : It can be oxidized to sulfonic acids or sulfones and reduced to thiols or sulfides, expanding its utility in synthetic chemistry .
1. Pharmaceutical Synthesis
This compound is utilized as a precursor for synthesizing biologically active molecules. Its derivatives are being explored for potential therapeutic applications, including:
- Antimicrobial Agents : Compounds derived from sodium sulfinates have shown promising activity against various pathogens.
- Anticancer Agents : Research indicates that certain derivatives may inhibit tumor growth by targeting specific cancer cell pathways .
2. Agrochemicals
The compound serves as a building block for agrochemicals, enhancing crop protection through the development of new pesticides and herbicides.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its derivatives:
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with other sodium sulfinates:
Compound | Unique Features | Biological Activity |
---|---|---|
Sodium Benzenesulfinate | Simple aromatic structure | Moderate antimicrobial activity |
Sodium Toluene Sulfinate | Methyl group increases reactivity | Limited applications in pharmaceuticals |
Sodium 2,4-Dimethoxybenzenesulfinate | Enhanced nucleophilicity due to methoxy groups | Promising in drug synthesis and agrochemical applications |
Properties
Molecular Formula |
C8H9NaO4S |
---|---|
Molecular Weight |
224.21 g/mol |
IUPAC Name |
sodium;2,4-dimethoxybenzenesulfinate |
InChI |
InChI=1S/C8H10O4S.Na/c1-11-6-3-4-8(13(9)10)7(5-6)12-2;/h3-5H,1-2H3,(H,9,10);/q;+1/p-1 |
InChI Key |
NVNPAMYRUFFLQJ-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)[O-])OC.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.